2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Overview
Description
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is a fluorinated methacrylate ester with the molecular formula C9H9F5O4 and a molecular weight of 276.16 g/mol . This compound is characterized by the presence of a pentafluoropropanoyl group, which imparts unique properties such as thermal stability, hydrophobicity, and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate typically involves the esterification of methacrylic acid with 2-[(Pentafluoropropanoyl)oxy]ethanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Scientific Research Applications
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate has a wide range of scientific research applications, including:
Fluorinated Materials Science:
Polymer Synthesis: This compound is commonly used as a monomer in polymer synthesis.
Biomedical Research: Fluorinated materials have shown promise in areas like drug delivery and medical imaging due to their unique properties.
Mechanism of Action
The mechanism of action of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate involves its reaction with a polymerizing agent, such as a radical initiator. This reaction generates a long-chain polymer composed of repeating units of the compound. The polymer is then cross-linked, forming a three-dimensional network that is highly stable and resistant to degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Perfluoropropanoyl)oxy]ethyl methacrylate
- 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl 2-methylprop-2-enoate
Uniqueness
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is unique due to its specific combination of a methacrylate group and a pentafluoropropanoyl group. This combination imparts unique properties such as thermal stability, hydrophobicity, and resistance to degradation, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQICTHKIWCNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1311401-29-2 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311401-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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